2-异戊基-2-甲基丙二酸二乙酯

描述

Synthesis Analysis

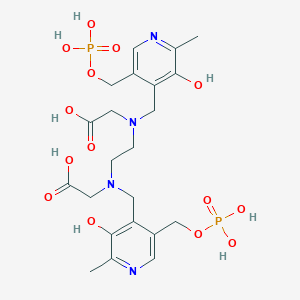

The synthesis of malonate derivatives, including those similar to Diethyl 2-Isopentyl-2-methylmalonate, involves several key strategies. For example, diethyl ethoxymethylenemalonate serves as a starting material for synthesizing pyrazole, pyrimidine, quinoline, and other compounds, highlighting the importance of malonate derivatives in organic synthesis (Z. Ya, 2013). This underscores the versatile role of malonate derivatives in chemical synthesis, potentially applicable to Diethyl 2-Isopentyl-2-methylmalonate as well.

Molecular Structure Analysis

The molecular structure of malonate derivatives is crucial for their chemical behavior and reactivity. For instance, the crystal structure analysis of diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates reveals significant insights into their supramolecular architecture, influenced by hydrogen bonding due to regioisomerism (A. Ilangovan, P. Venkatesan, & R. Ganesh Kumar, 2013). Such studies can provide valuable information for understanding the structural aspects of Diethyl 2-Isopentyl-2-methylmalonate.

Chemical Reactions and Properties

The chemical reactions involving malonate derivatives are diverse. Diethyl malonate acts as a precursor in various syntheses, including the formation of tetra-aza macrocycles, demonstrating its utility in complex chemical reactions (L. Fabbrizzi et al., 1996). These reactions highlight the reactive nature and chemical versatility of malonate derivatives, which could be extrapolated to the reactivity of Diethyl 2-Isopentyl-2-methylmalonate.

Physical Properties Analysis

The physical properties of malonate derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the study of hydrogen bonding in diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates shows how molecular interactions affect their physical state and behavior (A. Ilangovan, P. Venkatesan, & R. Ganesh Kumar, 2013). Understanding these properties is essential for the practical application and manipulation of Diethyl 2-Isopentyl-2-methylmalonate.

Chemical Properties Analysis

The chemical properties of malonate derivatives, including their reactivity, stability, and interaction with various reagents, play a critical role in their application in organic synthesis. The Michael addition of diethyl methylmalonate to ethyl crotonate, for instance, demonstrates the reactivity of malonate derivatives in addition reactions (O. Simamura, N. Inamoto, & T. Suehiro, 1954). These chemical properties are crucial for harnessing Diethyl 2-Isopentyl-2-methylmalonate in specific chemical transformations.

科学研究应用

杂环化合物的合成: 乙氧基亚甲基丙二酸二乙酯可用作合成吡唑、嘧啶、喹啉等各种化合物的有希望的起始原料,突出了其在原子经济性和活性亚甲基的构建模块中的潜力 (Z. Ya, 2013).

有机合成中的构建模块: 2-氟丙二酸二乙酯用作合成 2-氟-2-芳基乙酸和氟氧吲哚衍生物的构建模块,显示了其在亲核芳香取代反应中的应用 (Antal Harsanyi et al., 2014).

萃取溶剂: 苯基丙二酸二乙酯和甲基丙二酸二乙酯被探索用作从水溶液中萃取乙酸的溶剂,表明它们在分离过程中的效用 (O. Torul et al., 1992).

芳基甘氨酸的前体: 涉及芳基碘化物和活化亚甲基化合物的铜促进反应产生乙酰氨基(芳基)丙二酸二乙酯,它们是芳基甘氨酸的潜在前体 (S. Pivsa-Art et al., 1996).

药物研究: 通过便捷且廉价的方法获得的高纯度甲基丙二酸和丙酸在药物研究中具有潜在应用 (P. Allevi et al., 1999).

共轭加成和乙氧羰基转移: 对甲基丙二酸二乙酯的研究突出了其在共轭加成和乙氧羰基转移过程中的作用,提供了对反应机理的见解 (Haag & W. George, 1971).

对映选择性水解: 猪肝酯酶催化的非手性丙二酸二乙酯的对映选择性水解得到改善,显示出高转化率和对映选择性,这在手性合成中具有重要意义 (P. D. D. María et al., 2005).

安全和危害

Diethyl 2-Isopentyl-2-methylmalonate may cause eye and skin irritation . It may be harmful if swallowed, absorbed through the skin, or inhaled . In case of contact, it is advised to flush the eyes and skin with plenty of water . If swallowed or inhaled, seek medical aid . The compound should be stored in a cool, dry place in a tightly closed container .

属性

IUPAC Name |

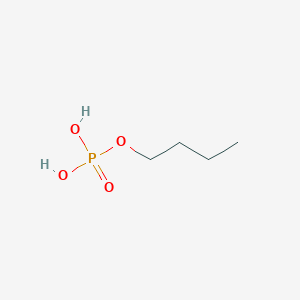

diethyl 2-methyl-2-(3-methylbutyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-6-16-11(14)13(5,9-8-10(3)4)12(15)17-7-2/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMBZEGLMSBWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CCC(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283609 | |

| Record name | Diethyl 2-Isopentyl-2-methylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-Isopentyl-2-methylmalonate | |

CAS RN |

121823-85-6 | |

| Record name | Diethyl 2-Isopentyl-2-methylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

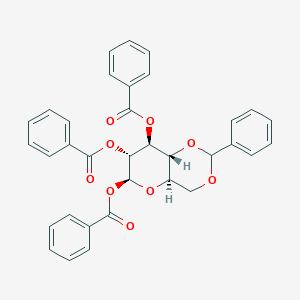

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B38997.png)

![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)

![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)